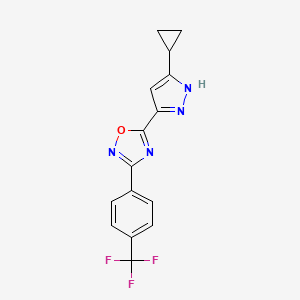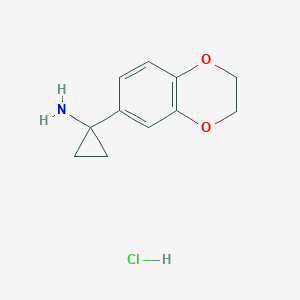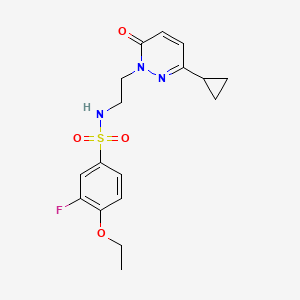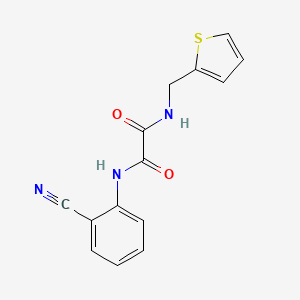
N-((3-(1-エチル-1H-ピラゾール-4-イル)-1,2,4-オキサジアゾール-5-イル)メチル)-2-(トリフルオロメチル)ベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-(1-Ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is a synthetic compound known for its diverse applications in scientific research. The compound's unique structure enables it to interact with various molecular targets, making it a valuable tool in the fields of chemistry, biology, and medicine.
科学的研究の応用
This compound is utilized in several research areas:
Chemistry: Used as a probe to study reaction mechanisms and molecular interactions.
Biology: Investigates cellular processes and signaling pathways.
Medicine: Potential therapeutic agent for various diseases.
Industry: Component in the development of new materials and chemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide typically involves the following steps:
Formation of 1-Ethyl-1H-pyrazol-4-yl: The starting material is 4-ethylpyrazole, synthesized via alkylation of pyrazole.
Construction of 1,2,4-Oxadiazole: This moiety is formed by the reaction of hydrazine with ethyl oxalyl chloride to yield a hydrazide, which is then cyclized using appropriate cyclizing agents like phosphorous oxychloride.
Condensation Reaction: The 1,2,4-oxadiazole derivative is then linked to a benzamide derivative in the presence of coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide).
Industrial Production Methods: For large-scale production, these synthetic routes are optimized to maximize yield and purity while minimizing cost and environmental impact. Key parameters such as temperature, reaction time, and solvent choice are finely tuned to achieve industrial efficiency.
化学反応の分析
Types of Reactions: N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide can undergo several types of chemical reactions, including:
Oxidation: This reaction often occurs at the pyrazolyl ring, with reagents like peracids or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminium hydride can reduce functional groups within the compound.
Substitution: Halogen atoms (in the trifluoromethyl group) can be substituted with nucleophiles in the presence of catalysts.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminium hydride.
Substitution reagents: Nucleophiles like amines and thiols.
Major Products Formed: The products of these reactions vary widely depending on the conditions but typically include oxidized, reduced, or substituted derivatives of the original compound.
作用機序
Uniqueness and Similar Compounds: Compared to structurally related compounds like N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide, the ethyl substitution at the pyrazole ring endows unique properties such as enhanced binding affinity and specific reactivity profiles.
類似化合物との比較
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide
N-((3-(1-ethyl-1H-imidazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(fluoromethyl)benzamide
This should give you a comprehensive overview of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide. Fascinating stuff, huh?
特性
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O2/c1-2-24-9-10(7-21-24)14-22-13(26-23-14)8-20-15(25)11-5-3-4-6-12(11)16(17,18)19/h3-7,9H,2,8H2,1H3,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHHISNBUSZUGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[3-benzyl-7-(2-methoxyethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetohydrazide](/img/structure/B2357379.png)

![4-butoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2357386.png)

![Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate](/img/structure/B2357391.png)
